molecular formula C10H11ClFNO B6273409 rac-(2R,3S)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine CAS No. 2307780-80-7

rac-(2R,3S)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine

Cat. No. B6273409
CAS RN: 2307780-80-7
M. Wt: 215.7
InChI Key:
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Description

Rac-(2R,3S)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine, abbreviated as rac-CFPOA, is a chiral compound that has been widely studied in recent years. This compound has been found to have numerous applications in the fields of organic synthesis, pharmaceuticals, and biochemistry. It is a versatile compound that is used in a variety of reactions and processes.

Scientific Research Applications

Rac-CFPOA has been widely studied in the fields of organic synthesis, pharmaceuticals, and biochemistry. In organic synthesis, rac-CFPOA is used as a chiral auxiliary for the asymmetric synthesis of various compounds. In the pharmaceutical field, rac-CFPOA has been used as a chiral building block for the synthesis of various drugs. In biochemistry, rac-CFPOA has been used as a chiral ligand for the study of enzyme-catalyzed reactions.

Mechanism of Action

Rac-CFPOA acts as a chiral ligand in enzyme-catalyzed reactions. It binds to the enzyme active site and modifies the substrate binding and catalytic activity of the enzyme. This allows for the specific and selective binding of the substrate, which leads to increased catalytic efficiency.
Biochemical and Physiological Effects
Rac-CFPOA has been found to have a number of biochemical and physiological effects. It has been shown to increase the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been shown to increase the solubility of drugs, which can lead to increased bioavailability. Additionally, it has been found to increase the stability of enzymes, which can lead to increased enzyme activity.

Advantages and Limitations for Lab Experiments

Rac-CFPOA has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is a chiral compound, which allows for the selective binding of substrates and the study of stereoselective reactions. Additionally, it is relatively easy to synthesize and is cost-effective. One of the main limitations is that it is not suitable for use in large-scale syntheses due to its low solubility in organic solvents.

Future Directions

There are a number of potential future directions for rac-CFPOA. One potential direction is the use of rac-CFPOA as a chiral ligand for the study of enzyme-catalyzed reactions. Additionally, it could be used as a chiral building block for the synthesis of various drugs. Additionally, it could be used as a chiral auxiliary for the synthesis of other chiral compounds. Finally, it could be used in the development of new enzyme inhibitors and activators.

Synthesis Methods

Rac-CFPOA can be synthesized through a variety of methods. The most efficient and cost-effective method is the direct synthesis of rac-CFPOA from 4-chloro-3-fluorobenzaldehyde and 2-(3-oxo-2-phenylpropyl)amine. This reaction is carried out in the presence of a catalytic amount of piperidine and a base, such as sodium carbonate. The rac-CFPOA is then isolated by recrystallization or column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,3S)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-chloro-3-fluorophenol", "2,3-epoxybutane", "ammonia" ], "Reaction": [ "Step 1: 4-chloro-3-fluorophenol is reacted with 2,3-epoxybutane in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to form rac-(2R,3S)-2-(4-chloro-3-fluorophenyl)oxirane.", "Step 2: The oxirane ring of rac-(2R,3S)-2-(4-chloro-3-fluorophenyl)oxirane is opened by treatment with ammonia in methanol to form rac-(2R,3S)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine.", "Step 3: The product is purified by recrystallization or column chromatography." ] }

CAS RN

2307780-80-7

Product Name

rac-(2R,3S)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine

Molecular Formula

C10H11ClFNO

Molecular Weight

215.7

Purity

95

Origin of Product

United States

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